21,24,28-Triacetyloxy-7-methoxy-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,17,20,22,24,27-heptaen-9,13-diyne-6-carboxylic acid
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Overview
Description
21,24,28-Triacetyloxy-7-methoxy-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,17,20,22,24,27-heptaen-9,13-diyne-6-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C35H25NO12 and its molecular weight is 651.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Anthraquinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
21,24,28-triacetyloxy-7-methoxy-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,17,20,22,24,27-heptaen-9,13-diyne-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H25NO12/c1-15(37)45-21-11-12-22(46-16(2)38)26-25(21)30(40)27-23(47-17(3)39)13-20-29(28(27)31(26)41)36-24-10-8-6-5-7-9-19-32(44-4)18(33(42)43)14-34(24)35(19,20)48-34/h11-13,19,24,36H,5-6,14H2,1-4H3,(H,42,43) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSQYWDWGNAIDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C2C(=C(C=C1)OC(=O)C)C(=O)C3=C4C(=CC(=C3C2=O)OC(=O)C)C56C7C#CCCC#CC(C5(O6)CC(=C7OC)C(=O)O)N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H25NO12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70924805 |
Source
|
Record name | 6,8,11-Tris(acetyloxy)-3-methoxy-7,12-dioxo-1,4,7,12,13,14-hexahydro-4a,14a-epoxy-4,14-hexa[1,5]ynonaphtho[2,3-c]phenanthridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70924805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
651.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124425-50-9 |
Source
|
Record name | Triacetyldynemicin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124425509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,8,11-Tris(acetyloxy)-3-methoxy-7,12-dioxo-1,4,7,12,13,14-hexahydro-4a,14a-epoxy-4,14-hexa[1,5]ynonaphtho[2,3-c]phenanthridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70924805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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